molecular formula C61H111N11O13 B1252686 Trichopolyn I

Trichopolyn I

Cat. No. B1252686
M. Wt: 1206.6 g/mol
InChI Key: OWSWXCJWFTUXHT-DKLQKDBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichopolyn I is a natural product found in Trichoderma polysporum with data available.

Scientific Research Applications

Research on Trichoderma and Related Compounds

  • Insecticidal Potential of Trichopolyn Derivatives : A study found that Trichopolyn VI, a derivative of Trichopolyn I, discovered in the fermentation broth of the fungus Trichoderma brevicompactum, showed significant insecticidal potential (Suga et al., 2015).

  • Biological Functions in Agriculture : Trichoderma spp., related to Trichopolyn I, are known for their biological control mechanisms in agriculture. Their use in biocontrol products has garnered attention for their potential benefits in plant disease control, plant growth, decomposition processes, and bioremediation (Nur Aisyah Zin & N. A. Badaluddin, 2020).

  • Interactions with Biological Membranes : Research on the interactions of Trichopolyn I with phosphatidylcholine bilayers provided insights into the bioactive mechanisms of antibiotic peptides, relevant to understanding the action of Trichopolyn I (Matsuzaki et al., 1991).

  • Immunosuppressive Effects : A study on Trichopolyns III-V, isolated from Trichoderma polysporum, showed immunosuppressive effects. This study also included known Trichopolyns I and II, indicating potential immunosuppressive applications for Trichopolyn I (Iida et al., 1999).

Additional Relevant Research

  • Translational Research on Trichoderma : This study discussed the impact of genomics investigations on the application of Trichoderma spp. in agriculture, which might be relevant to understanding the broader context of Trichopolyn I applications (Lorito et al., 2010).

  • Biological Control with Trichogramma : Although not directly related to Trichopolyn I, this study on the biological control of pests using Trichogramma offers a glimpse into similar research fields (Smith, 1996).

properties

Molecular Formula

C61H111N11O13

Molecular Weight

1206.6 g/mol

IUPAC Name

(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H111N11O13/c1-19-22-23-24-25-26-28-39(6)53(81)72-30-27-29-46(72)51(79)65-45(34-37(4)33-44(75)35-43(74)21-3)50(78)63-41(8)48(76)67-61(16,17)57(85)70-59(12,13)55(83)66-47(38(5)20-2)52(80)64-42(9)49(77)68-60(14,15)56(84)69-58(10,11)54(82)62-40(7)36-71(18)31-32-73/h37-42,44-47,73,75H,19-36H2,1-18H3,(H,62,82)(H,63,78)(H,64,80)(H,65,79)(H,66,83)(H,67,76)(H,68,77)(H,69,84)(H,70,85)/t37-,38+,39-,40+,41+,42+,44+,45+,46+,47+/m1/s1

InChI Key

OWSWXCJWFTUXHT-DKLQKDBXSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](C)CN(C)CCO

Canonical SMILES

CCCCCCCCC(C)C(=O)N1CCCC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)CN(C)CCO

synonyms

tricholides
trichopolyn
trichopolyn B
trichopolyn I
trichopolyns

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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